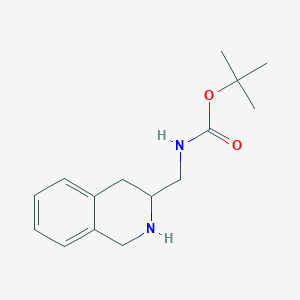
5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride
Descripción general
Descripción
5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride (AEBSH) is an organic compound used in various scientific research applications. It is an important reagent for organic synthesis and has been used for a variety of laboratory experiments. It is a white crystalline solid at room temperature and is soluble in water and alcohol. AEBSH has been used in a variety of biochemical and physiological studies, as well as in a number of drug discovery studies.
Aplicaciones Científicas De Investigación
Antitumor Activity
Sulfonamide derivatives, including those related to 5-Amino-2-ethoxybenzene-1-sulfonamide hydrochloride, have been found to exhibit significant antitumor activity. Studies have shown that compounds from sulfonamide-focused libraries are effective in inhibiting cancer cell growth. For example, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have even progressed to clinical trials (Owa et al., 2002).
Inhibition of Tumor-Associated Isozyme IX
Halogenated sulfonamides, including derivatives of this compound, have shown inhibition of the tumor-associated isozyme carbonic anhydrase IX. These compounds have been suggested as potential antitumor agents due to their ability to selectively target this specific isozyme, differing significantly from other carbonic anhydrase isozymes in terms of inhibition profile (Ilies et al., 2003).
Antimicrobial and Antifungal Activities
Sulfonamides, including this compound derivatives, have been studied for their antimicrobial and antifungal properties. Research indicates that these compounds show a significant increase in antimicrobial and antifungal activities compared to their parent compounds (Dixit et al., 2010).
Pro-apoptotic Effects in Cancer Cells
Certain sulfonamide derivatives have been shown to exhibit pro-apoptotic effects in cancer cells. Compounds like N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride have been found to reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting their potential in cancer treatment (Cumaoğlu et al., 2015).
Environmental Degradation of Sulfonamide Antibiotics
Studies have explored the environmental degradation of sulfonamide antibiotics, including those structurally related to this compound. The degradation process involves pathways like ipso-hydroxylation, highlighting the environmental impact and fate of these compounds (Ricken et al., 2013).
Propiedades
IUPAC Name |
5-amino-2-ethoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.ClH/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHKAWICMSZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)
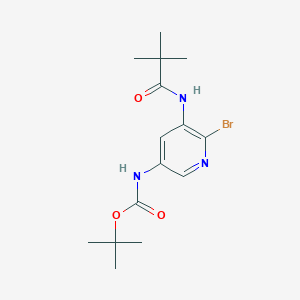
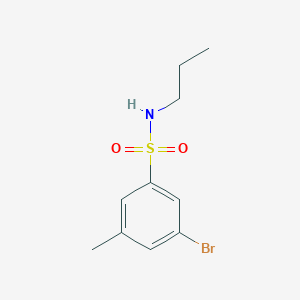


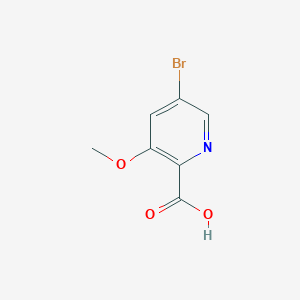
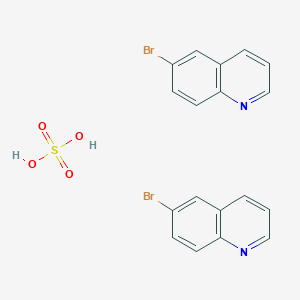
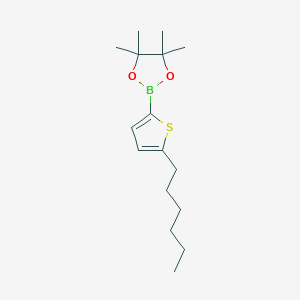
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)


